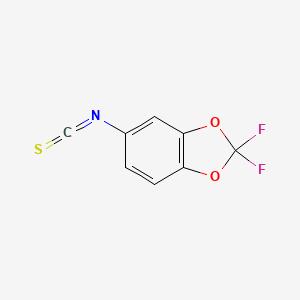
3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6ClN3O2S and its molecular weight is 195.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The derivatives of 1,2,4-triazole, similar to 3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole, have been extensively studied for their corrosion inhibition properties. Specifically, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (a structurally related compound) demonstrated high efficiency in preventing corrosion of mild steel in acidic environments. This derivative showed remarkable inhibition efficiencies, up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulfuric acid, suggesting its potential as a highly effective corrosion inhibitor. The mechanism of action is attributed to the adsorption of the triazole derivative on the metal surface, following Langmuir's adsorption isotherm model (Lagrenée et al., 2002).
Anticancer Activity
In the field of medicinal chemistry, 1,2,3-Triazole derivatives containing the sulfonyl group have demonstrated significant biological importance, including anticancer activity. A study describes the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, showing moderate activity against various cancer cell lines, such as renal, central nervous system, colon, and breast cancer cells. This highlights the potential of sulfonyl-containing 1,2,3-triazole derivatives in anticancer drug development (Salinas-Torres et al., 2022).
Antibacterial and Surface Activity
The synthesis of 1,2,4-triazole derivatives has proven effective for producing compounds with notable antibacterial properties and surface activity. This research underlines the versatility of triazole derivatives in creating biologically active compounds that could serve as new agents in antimicrobial treatments and applications requiring surface-active properties (El-Sayed, 2006).
Pharmacological Studies
Sulphur containing 1,2,4-triazole derivatives have been synthesized and evaluated for their pharmacological activities, showcasing their potential in antimicrobial applications. These compounds have demonstrated good antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents. Virtual screening suggests that these compounds exhibit favorable drug-like characteristics, further supporting their potential in pharmaceutical applications (Rao et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-11(9,10)2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWNWACJDJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=NN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
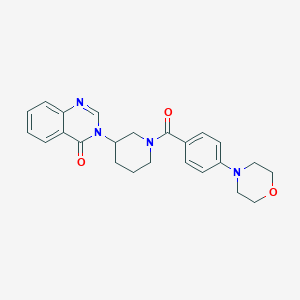

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)
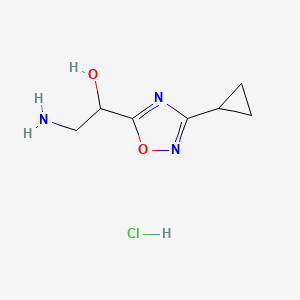

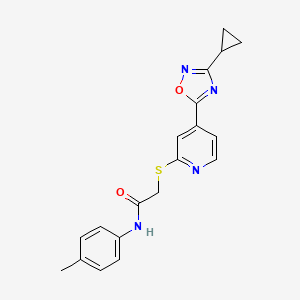
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)
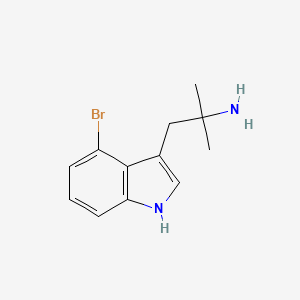
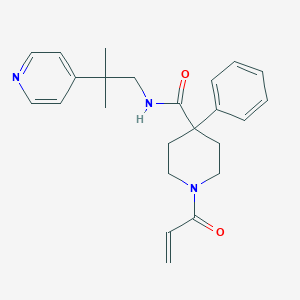
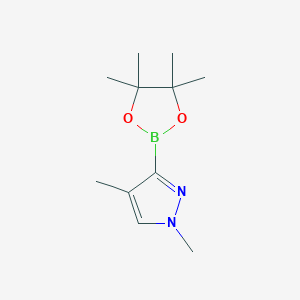
![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)

